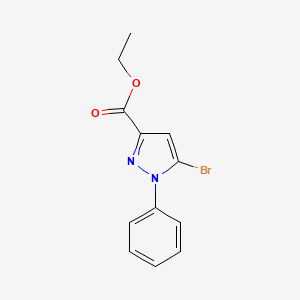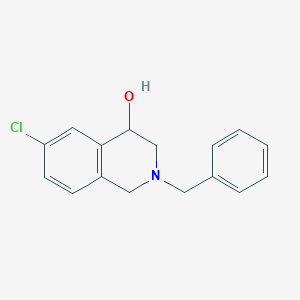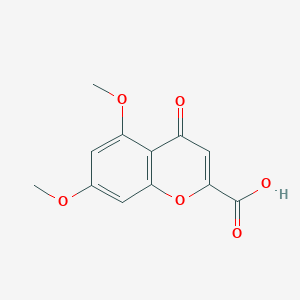
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid is a chromene derivative with notable biological and pharmaceutical properties. This particular compound is distinguished by the presence of methoxy groups at the 5 and 7 positions and a carboxylic acid group at the 2 position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of acid catalysts. Another approach is the Kostanecki acylation, where salicylaldehyde derivatives are reacted with acetic anhydride and sulfuric acid to form the chromene core.
Industrial Production Methods: On an industrial scale, the synthesis of chromene derivatives often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. These methods focus on minimizing by-products and ensuring the efficient use of raw materials.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of hydroxyl groups or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the chromene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Formation of chromene-3-carboxylic acids and other oxidized derivatives.
Reduction: Production of hydroxylated chromenes.
Substitution: Introduction of halogens, nitro groups, or other substituents.
Applications De Recherche Scientifique
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparaison Avec Des Composés Similaires
5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid is compared to other similar compounds, such as:
Coumarin: Another chromene derivative with similar biological properties.
Chromone: A closely related compound with a slightly different structure.
Flavonoids: A class of compounds that share structural similarities with chromenes.
Uniqueness: What sets this compound apart is its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industry. Its unique structure and reactivity make it a valuable tool for chemists and researchers alike.
Propriétés
Formule moléculaire |
C12H10O6 |
|---|---|
Poids moléculaire |
250.20 g/mol |
Nom IUPAC |
5,7-dimethoxy-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O6/c1-16-6-3-8(17-2)11-7(13)5-10(12(14)15)18-9(11)4-6/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
IZZCHPWOMVNENL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-5,6-dichloropyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15362720.png)
![4-[(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B15362723.png)
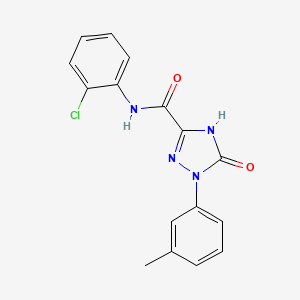


![Tert-butyl (1R,4S)-4-(hydroxymethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15362761.png)

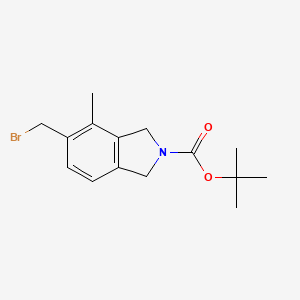
![8-(5-Bromo-4-hexylthiophen-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B15362781.png)

![4-chloro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B15362814.png)
